2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione
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Overview
Description
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is a compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a piperidine ring substituted with a hydroxyl group and an isoindoline-1,3-dione moiety, making it a valuable scaffold for drug development and other scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative. This reaction forms the isoindoline-1,3-dione scaffold. The piperidine ring is then introduced through a nucleophilic substitution reaction, where the hydroxyl group is added to the piperidine ring .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale condensation reactions under controlled conditions. The use of transition-metal-catalyzed reactions and organocatalytic methods has been explored to enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The isoindoline-1,3-dione moiety can be reduced to form isoindoline derivatives.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of isoindoline derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound binds to the allosteric binding site of the dopamine receptor D2, modulating its activity and influencing neurotransmitter release. This interaction is crucial for its potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: A parent compound with similar structural features.
4-Hydroxypiperidine: Shares the piperidine ring with a hydroxyl group.
2-(2,6-Dioxopiperidin-3-yl)isoindoline-1,3-dione: Another isoindoline derivative with a piperidine ring
Uniqueness
2-((4-Hydroxypiperidin-1-yl)methyl)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to modulate dopamine receptors sets it apart from other similar compounds, making it a valuable candidate for drug development .
Properties
Molecular Formula |
C14H16N2O3 |
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Molecular Weight |
260.29 g/mol |
IUPAC Name |
2-[(4-hydroxypiperidin-1-yl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C14H16N2O3/c17-10-5-7-15(8-6-10)9-16-13(18)11-3-1-2-4-12(11)14(16)19/h1-4,10,17H,5-9H2 |
InChI Key |
QSQJZVGTQRJGBP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1O)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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